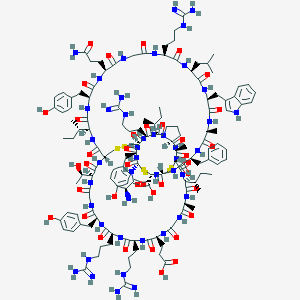

Human Defensin NP-1

Beschreibung

Eigenschaften

IUPAC Name |

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-58-(3-amino-3-oxopropyl)-87-[[(2S)-2-aminopropanoyl]amino]-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJOFJHOZZPBKI-KSWODRSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)[C@H](C)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C150H222N44O38S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163882 |

Source

|

| Record name | Human Defensin NP-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3442.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148093-65-6 |

Source

|

| Record name | Human Defensin NP-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148093656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Human Defensin NP-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Human Neutrophil Peptide 1 (HNP-1): Structural Dynamics, Dual-Mode Mechanism, and Therapeutic Engineering

Executive Summary

Human Neutrophil Peptide 1 (HNP-1), a prominent

Structural Biology & Physicochemical Properties[5]

The Defensin Fold and Disulfide Topology

HNP-1 is a 30-amino acid cationic peptide (

Sequence (One-Letter Code): A-C-Y-C-R-I-P-A-C-I-A-G-E-R-R-Y-G-T-C-I-Y-Q-G-R-L-W-A-F-C-C

Disulfide Connectivity:

The hallmark of mammalian

-

Cys2 (C1) connects to Cys30 (C6)

-

Cys4 (C2) connects to Cys19 (C4)

-

Cys9 (C3) connects to Cys29 (C5)

Dimerization and Amphipathicity

HNP-1 exists in equilibrium between monomers and non-covalent dimers. The dimer interface is stabilized by hydrophobic interactions and hydrogen bonds between the

Table 1: Physicochemical Profile of HNP-1

| Property | Value/Characteristic | Significance |

| Molecular Weight | ~3443 Da | Small size facilitates rapid diffusion into tissues. |

| Isoelectric Point (pI) | > 11.0 | Highly cationic; drives electrostatic attraction to anionic bacterial membranes. |

| Net Charge | +3 (at pH 7.4) | Critical for selectivity against negatively charged microbial surfaces. |

| Secondary Structure | Anti-parallel | Provides structural rigidity and resistance to proteolysis. |

| PDB Accession | 3GNY, 4DU0 | Structural templates for in silico docking studies. |

Visualization: Disulfide Topology & Folding Logic

Mechanisms of Action: The "Dual-Blade" Hypothesis

Recent research has shifted the paradigm from viewing HNP-1 solely as a membrane-lytic peptide to recognizing it as a multi-target inhibitor.

Mode A: Membrane Permeabilization

Driven by electrostatics, the cationic HNP-1 binds to the anionic headgroups of bacterial phospholipids (e.g., LPS in Gram-negatives, Teichoic acids in Gram-positives).

-

Mechanism: "Carpet" or "Wormhole" model.

-

Outcome: Disruption of membrane potential (

), leakage of intracellular ions ( -

Limitation: High salt concentrations (physiological serum) can screen these electrostatic interactions, reducing efficacy.

Mode B: Lipid II Sequestration

This is the high-affinity, specific mechanism. HNP-1 binds to Lipid II , the essential carrier molecule that transports peptidoglycan subunits across the inner membrane.

-

Binding Site: HNP-1 binds the pyrophosphate moiety and N-acetylmuramic acid pentapeptide of Lipid II.

-

Outcome: Steric hindrance prevents the incorporation of new peptidoglycan units into the cell wall, effectively halting cell wall synthesis (analogous to Vancomycin).

-

Significance: This mechanism is less sensitive to salt and provides potent activity against Gram-positive bacteria.

Visualization: Dual-Mode Mechanism

Experimental Methodologies

Protocol: Acid Extraction & RP-HPLC Purification

Context: Direct extraction from human neutrophils remains the gold standard for obtaining native, properly folded HNP-1, as recombinant expression often leads to misfolding due to the complex disulfide requirements.

Reagents:

-

Buffy coat (from human blood).

-

5% Acetic Acid (glacial).

-

RP-HPLC Solvents: (A) 0.1% TFA in Water; (B) 0.1% TFA in Acetonitrile (ACN).

Step-by-Step Workflow:

-

Granule Isolation: Lyse neutrophils using nitrogen cavitation or homogenization. Centrifuge at low speed to remove nuclei, then high speed (27,000 x g) to pellet azurophilic granules.

-

Acid Extraction: Resuspend granule pellets in 5% acetic acid. Stir at

for 18 hours. The low pH solubilizes cationic peptides while precipitating high MW proteins. -

Clarification: Centrifuge (20,000 x g, 30 min) to clear cellular debris. Collect supernatant.

-

RP-HPLC Purification:

-

Column: C18 Semi-preparative column (e.g., Vydac C18).

-

Gradient: 0-60% Solvent B over 60 minutes.

-

Detection: Absorbance at 214 nm (peptide bond) and 280 nm (aromatics).

-

Elution: HNP-1 typically elutes between 35-45% ACN.

-

-

Validation:

-

Mass Spec: MALDI-TOF must show peak at ~3443 Da.

-

AU-PAGE: Acid-Urea PAGE to verify purity based on charge/size.

-

Visualization: Purification Workflow

Functional Assay: MIC Determination with Specificity Controls

To distinguish between general membrane lysis and specific activity, use S. aureus (Gram+) and E. coli (Gram-) in the presence and absence of salt.

-

Preparation: Grow bacteria to mid-log phase (

). Dilute to -

Plate Setup: Use 96-well polypropylene plates (prevents peptide binding).

-

Dosing: Add HNP-1 (0 - 50

). -

Salt Control: Run duplicate plates with 150 mM NaCl.

-

Interpretation: If activity is lost in NaCl, the mechanism is primarily electrostatic (Mode A). If activity persists (especially in Gram+), Lipid II binding (Mode B) is likely involved.

-

-

Incubation:

for 2-3 hours. -

Readout: Add media (TSB/LB), incubate overnight, and read turbidity (

).

Therapeutic & Diagnostic Implications

Drug Development Challenges

Despite its potency, HNP-1 has not yet become a mainstream drug due to specific hurdles:

-

Serum Inactivation: High salt concentrations in serum (

mM) competitively displace HNP-1 from bacterial membranes. -

Host Toxicity: At high concentrations (

), HNP-1 can be cytotoxic to epithelial cells and induce histamine release from mast cells. -

Production Costs: Chemical synthesis is expensive due to the need for orthogonal cysteine protection to ensure correct folding (C1-C6, C2-C4, C3-C5).

Engineering Solutions

-

Cyclization: Head-to-tail cyclization has been shown to increase serum stability and resistance to exopeptidases.

-

D-Amino Acids: Enantiomeric forms (D-HNP-1) retain antimicrobial activity (as membrane interaction is not chiral-dependent) but are resistant to proteolytic degradation.

Diagnostic Utility

HNP-1 levels are elevated in:

-

Sepsis: Plasma levels correlate with neutrophil activation.[5]

-

Oral Inflammation: Salivary HNP-1 is a biomarker for periodontitis and oral carcinoma.

References

-

Functional Interaction of Human Neutrophil Peptide-1 with the cell wall precursor Lipid II. Source: National Institutes of Health (NIH) URL:[Link]

-

HNP-1: From Structure to Application Thanks to Multifaceted Functions. Source: MDPI (Biomedicines) URL:[Link]

-

Crystal structure of human alpha-defensin 1, HNP1 (G17A mutant). Source: RCSB Protein Data Bank (PDB) URL:[Link]

-

Antibacterial Activity of Human Neutrophil Defensin HNP-1 Analogs without Cysteines. Source: National Institutes of Health (NIH) / Infection and Immunity URL:[Link]

-

Trp-26 Imparts Functional Versatility to Human α-Defensin HNP1. Source: ResearchGate (Journal of Biological Chemistry) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. HNP-1: From Structure to Application Thanks to Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Interaction of Human Neutrophil Peptide-1 with the cell wall precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. hycultbiotech.com [hycultbiotech.com]

Mechanistic Architecture of Alpha-Defensin HNP-1

From Dimer Pores to Immunomodulation: A Technical Guide

Executive Summary

Human Neutrophil Peptide-1 (HNP-1) is a prototypic

Structural Determinants of Function

The efficacy of HNP-1 is encoded in its rigid, amphipathic structure. It is a 30-amino acid cationic peptide stabilized by three intramolecular disulfide bonds (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5).

-

The Defensin Fold: This "cysteine ladder" constrains the peptide into a triple-stranded

-sheet structure. This rigidity is not merely for stability; it is essential for the precise spatial arrangement of cationic (Arg/Lys) and hydrophobic residues. -

Amphipathicity & Dimerization: HNP-1 exists in equilibrium between monomers and dimers. High-resolution solid-state NMR studies reveal that HNP-1 functions primarily as a dimer within the membrane environment. The hydrophobic interface of the dimer inserts into the lipid bilayer, while the cationic residues interact with the anionic phosphate headgroups.

The Antimicrobial Mechanism: A Dual-Hit Strategy

Current consensus suggests HNP-1 does not rely on a single mode of action. Instead, it utilizes a "Dual-Hit" strategy targeting both the physical membrane and cell wall synthesis.

A. The Dimer Pore Model

Unlike the "carpet model" often associated with cathelicidins, HNP-1 follows a Dimer Pore mechanism .[5]

-

Electrostatic Attraction: The cationic HNP-1 dimer is attracted to the anionic bacterial membrane (rich in phosphatidylglycerol and cardiolipin).

-

Insertion: The dimer inserts perpendicularly into the bilayer.

-

Oligomerization: Multiple dimers assemble to form a stable transmembrane pore.

-

Leakage: The pore allows the efflux of ions (K+) and small molecules, dissipating the transmembrane potential (

) and halting ATP synthesis.

B. Lipid II Sequestration (The Hidden Mechanism)

Recent evidence indicates that HNP-1 binds to Lipid II , the essential peptidoglycan precursor. By sequestering Lipid II, HNP-1 inhibits cell wall synthesis, preventing septation and causing cell lysis. This explains HNP-1's potency against Gram-positive bacteria even at concentrations where pore formation is minimal.

Visualization: The Dual-Hit Mechanism

Caption: The Dual-Hit Mechanism. HNP-1 dimers insert into the membrane to form pores (left branch) while simultaneously binding Lipid II to block cell wall synthesis (right branch).

Immunomodulation: The "Call" to Arms

Beyond killing, HNP-1 acts as an alarmin (defensin). It bridges innate and adaptive immunity primarily through receptor-mediated signaling.

-

Chemotaxis via CCR6: HNP-1 mimics the chemokine CCL20. It binds to the CCR6 receptor on immature Dendritic Cells (iDCs) and memory T-cells, recruiting them to the site of infection.

-

Cytokine Induction via P2Y6: In epithelial cells, HNP-1 interacts with the purinergic receptor P2Y6 , triggering G-protein signaling that results in the release of IL-8 (CXCL8), a potent neutrophil chemoattractant.

Visualization: Immunomodulatory Signaling

Caption: HNP-1 activates distinct pathways in different cell types: CCR6-mediated chemotaxis in immune cells and P2Y6-mediated cytokine release in epithelium.

Toxin & Viral Neutralization

HNP-1 exhibits specialized "anti-virulence" properties distinct from its bactericidal activity.

-

Anthrax Lethal Factor (LF) Neutralization: HNP-1 acts as a non-competitive inhibitor of Bacillus anthracis Lethal Factor.[6] It binds to LF, preventing it from cleaving MAPKK, thereby rescuing macrophages from toxin-induced apoptosis.

-

HIV-1 Inhibition: HNP-1 blocks HIV-1 entry by interfering with the PKC signaling pathway and directly interacting with the viral envelope and CD4 receptor, independent of simple viral lysis.

Experimental Framework: Validated Protocols

To study HNP-1, standard MIC assays (broth microdilution) are often prone to artifacts due to the salt sensitivity of defensins. The Radial Diffusion Assay (RDA) is the gold standard for quantitative assessment.

Protocol A: Ultrasensitive Radial Diffusion Assay (RDA)

Purpose: To quantify antimicrobial activity while minimizing salt interference during the initial binding phase.

| Step | Action | Technical Rationale (The "Why") |

| 1. Underlay Gel | Prepare 1% agarose in 10 mM Sodium Phosphate buffer (pH 7.4) with 0.03% TSB. Pour into petri dish. | Low Ionic Strength: High salt concentrations (>100mM) competitively inhibit HNP-1 binding to the anionic bacterial surface. The underlay allows initial binding. |

| 2. Seeding | Mix | Ensures uniform distribution of the target organism. |

| 3.[7] Well Loading | Punch 3mm wells. Add 5 | Precise volume is critical for diffusion kinetics. |

| 4. Binding Phase | Incubate at 37°C for 3 hours . | Allows the peptide to diffuse and bind to bacteria before nutrients/salts are added. |

| 5. Overlay Gel | Pour 10mL of double-strength (2X) TSB + 1% agarose over the underlay. | Provides nutrients and physiological salt to support bacterial growth of surviving cells. |

| 6. Readout | Incubate overnight. Measure diameter of the clear zone (Zone of Inhibition). | The zone diameter is linearly related to the log of the peptide concentration. |

Protocol B: Membrane Depolarization Assay (DiSC3(5))

Purpose: To confirm the "pore-forming" mechanism by measuring dissipation of transmembrane potential.

-

Dye Loading: Incubate bacteria with DiSC3(5) (0.4

M). This cationic dye accumulates in polarized cells (fluorescence is quenched). -

Equilibration: Wait until fluorescence stabilizes (dye uptake is complete).

-

Injection: Inject HNP-1.

-

Measurement: Monitor fluorescence increase.

-

Interpretation: If HNP-1 forms pores,

leaks out, the membrane depolarizes, and DiSC3(5) is released into the medium, causing a rapid spike in fluorescence .

-

-

Control: Use Melittin as a positive control (complete lysis).

References

-

Mechanism of Lethal Toxin Neutralization by Human Alpha-Defensins. Source: NIH / PubMed Central Context: Describes HNP-1 as a non-competitive inhibitor of Anthrax Lethal Factor.[6]

-

The Membrane-Bound Structure and Topology of a Human α-Defensin Indicate a Dimer Pore Mechanism. Source: Biochemistry (ACS Publications) Context: Solid-state NMR evidence supporting the dimer pore topology over the carpet model.

-

Functional Interaction of Human Neutrophil Peptide-1 with the Cell Wall Precursor Lipid II. Source: NIH / PubMed Central Context: Establishes Lipid II binding as a specific, non-lytic mechanism of bacterial killing.

-

Multifaceted Immune Functions of Human Defensins and Underlying Mechanisms. Source: NIH / PubMed Central Context: details the receptor interactions (CCR6, P2Y6) and chemotactic pathways.

-

Evaluation of Susceptibility of Bacteria to Human Defensins by Radial Diffusion Assay. Source: Antimicrobial Agents and Chemotherapy Context: The methodological basis for the RDA protocol described above.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Functional Interaction of Human Neutrophil Peptide-1 with the cell wall precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil α-Defensins Cause Lung Injury by Disrupting the Capillary–Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Human α-defensins neutralize anthrax lethal toxin and protect against its fatal consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]

An In-depth Technical Guide to the Localization of Human Defensin NP-1 in Neutrophil Granules

Target Audience: Researchers, scientists, and drug development professionals.

Abstract: Human Neutrophil Peptide-1 (HNP-1), a member of the α-defensin family, is a critical component of the innate immune system's antimicrobial arsenal. Predominantly produced by neutrophils, HNP-1's efficacy is intrinsically linked to its precise subcellular localization within specialized cytoplasmic granules.[1][2] This technical guide provides a comprehensive exploration of the methodologies and scientific rationale behind determining the localization of HNP-1 in neutrophil granules. We delve into the biogenesis of these granules, the heterogeneity of their defensin content, and provide detailed, field-proven protocols for their study. This guide is designed to equip researchers with the knowledge to accurately investigate and interpret the granular packaging of HNP-1, a key factor in its function and a potential target for therapeutic intervention.

Introduction: The Significance of HNP-1 and its Granular Sequestration

Human Neutrophil Peptide-1 (HNP-1), along with HNP-2 and HNP-3, constitutes a major portion of the protein content within the azurophilic (primary) granules of human neutrophils, accounting for 30-50% of the total extractable myeloperoxidase (MPO).[1] These small, cationic peptides exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[1][3] Beyond their direct microbicidal functions, HNPs are involved in modulating inflammatory and immune responses.[2] The potent biological activities of HNP-1 necessitate its careful sequestration within granules to prevent autotoxicity and to ensure its targeted delivery to phagocytosed pathogens or release at sites of inflammation.[1]

The synthesis of HNP-1 is restricted to the neutrophil lineage, beginning at the promyelocyte stage of development in the bone marrow.[4][5] This temporal expression pattern is crucial, as it aligns with the formation of azurophilic granules, the primary storage sites for mature defensins.[5][6] Understanding the precise localization of HNP-1 within the complex hierarchy of neutrophil granules is therefore fundamental to elucidating its role in host defense and disease.

The Landscape of Neutrophil Granules: More Than Just Storage Bins

Neutrophils possess at least four distinct types of granules, each formed sequentially during myelopoiesis and characterized by a unique protein cargo. This "targeting by timing" hypothesis posits that the temporal expression of granule proteins dictates their final destination.[6]

-

Azurophilic (Primary) Granules: Formed earliest, during the promyelocyte stage, these granules are rich in microbicidal proteins, including myeloperoxidase (MPO), serine proteases (elastase, cathepsin G), and, critically, α-defensins like HNP-1.[6]

-

Specific (Secondary) Granules: Developing at the myelocyte stage, these contain proteins such as lactoferrin and lysozyme.

-

Gelatinase (Tertiary) Granules: Formed in band cells, these are characterized by the presence of gelatinase (MMP-9).

-

Secretory Vesicles: These are the last to form and are readily mobilized, containing plasma proteins and membrane receptors.

While HNP-1 is predominantly found in azurophilic granules, the story is more nuanced. Evidence points to the existence of heterogeneity even within this granule population.

The Concept of Defensin-Rich Granules

Studies have revealed the existence of a subpopulation of azurophilic granules that are particularly enriched in defensins.[7][8] These "defensin-rich granules" (DRGs) are formed later than defensin-poor azurophilic granules, closer to the promyelocyte/myelocyte transition.[8] Despite this difference in biogenesis, DRGs exhibit similar exocytosis patterns to their defensin-poor counterparts.[8] Furthermore, immunoelectron microscopy has demonstrated that not all azurophilic granules contain both MPO and defensins; some contain only one or the other, and the relative proportions can vary.[9] This heterogeneity suggests a sophisticated packaging mechanism that may allow for tailored responses to different inflammatory stimuli.

Interestingly, the precursor form, proHNP-1, has been identified as a matrix protein of specific granules.[10] This indicates that while mature HNP-1 is a hallmark of azurophilic granules, its unprocessed form resides in a more readily mobilizable compartment.

Methodological Approaches for Localizing HNP-1

A multi-faceted approach is essential to definitively determine the subcellular localization of HNP-1. The primary techniques employed are subcellular fractionation, immunocytochemistry, and electron microscopy.

Subcellular Fractionation: Separating the Granule Subsets

Subcellular fractionation allows for the physical separation of different granule populations based on their distinct densities. This enables the biochemical analysis of the protein content of each fraction.

Causality Behind the Experimental Choices:

The choice of cell disruption method is critical. Nitrogen cavitation is preferred because the shear stress generated effectively disrupts the plasma membrane while leaving the more robust granule membranes intact.[11][12] Percoll is the density medium of choice due to its ability to form continuous gradients without imposing significant osmotic stress on the organelles.[11][12] The use of multi-layer gradients enhances the resolution between different granule subsets.[12]

Detailed Step-by-Step Protocol for Neutrophil Subcellular Fractionation:

-

Neutrophil Isolation:

-

Isolate human neutrophils from whole blood using a standard density gradient separation method (e.g., using Polymorphprep™ or a similar medium).

-

Ensure all reagents are at room temperature before use.[13]

-

Prepare a human serum albumin (HSA) solution in HBSS with calcium chloride for neutrophil separation.[13]

-

-

Cell Disruption by Nitrogen Cavitation:

-

Resuspend isolated neutrophils in a disruption buffer (e.g., calcium and magnesium-free HBSS with 1mM ATP and protease inhibitors).[14]

-

Place the cell suspension in a nitrogen cavitation bomb and equilibrate at high pressure (e.g., 350-450 psi) for 5-15 minutes on ice.

-

Slowly release the pressure, allowing the dissolved nitrogen to expand and rupture the cell membranes.[11]

-

Collect the cavitate.

-

-

Initial Centrifugation:

-

Centrifuge the cavitate at a low speed (e.g., 500 x g for 5 minutes at 4°C) to pellet nuclei and intact cells.

-

The resulting supernatant is the post-nuclear supernatant (PNS), which contains the cytoplasmic granules and other organelles.[15]

-

-

Density Gradient Ultracentrifugation:

-

Prepare a discontinuous or continuous Percoll density gradient. A common approach for separating azurophilic and specific/gelatinase granules is a two-layer gradient (e.g., 30% and 43% sucrose).[15] For higher resolution, a three-layer Percoll gradient can be employed.[12]

-

Carefully layer the PNS on top of the gradient.

-

Centrifuge at high speed (e.g., 285,000 x g for 90 minutes at 4°C) in a swinging-bucket rotor.[15]

-

-

Fraction Collection and Analysis:

-

Collect fractions from the gradient. Different granule populations will sediment at distinct densities.

-

Analyze the protein content of each fraction using techniques such as ELISA, Western blotting, or mass spectrometry to quantify HNP-1 and markers for each granule subset (e.g., MPO for azurophilic granules, lactoferrin for specific granules).

-

Caption: Workflow for neutrophil subcellular fractionation.

Immunocytochemistry: Visualizing HNP-1 In Situ

Immunocytochemistry provides spatial information by using antibodies to visualize the location of HNP-1 within intact cells.

Causality Behind the Experimental Choices:

Proper fixation and permeabilization are crucial for allowing antibodies to access intracellular targets while preserving cellular morphology. The choice of primary antibody is paramount for specificity, and the detection method (fluorescence or enzymatic) determines the sensitivity and mode of visualization.

Detailed Step-by-Step Protocol for Immunocytochemistry:

-

Cell Preparation:

-

Adhere isolated neutrophils to glass slides or coverslips (e.g., using cytocentrifugation or adhesion-promoting coatings).

-

-

Fixation:

-

Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. This cross-links proteins, preserving cellular structure.

-

-

Permeabilization:

-

Permeabilize the cell membranes to allow antibody entry. A common method is incubation with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Block non-specific antibody binding sites by incubating the cells with a blocking solution (e.g., 1-5% BSA or normal serum from the species in which the secondary antibody was raised) for at least 30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific for HNP-1, diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the cells several times with PBS to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG conjugated to Alexa Fluor 488). Protect from light.

-

-

Counterstaining and Mounting:

-

(Optional) Counterstain the nuclei with a DNA dye like DAPI.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

-

Microscopy:

-

Visualize the cells using a fluorescence or confocal microscope. The resulting images will show the subcellular distribution of HNP-1. Co-staining with markers for other granules can provide more precise localization information.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial activity of human neutrophil defensins in experimental infections in mice is accompanied by increased leukocyte accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Defensins. Natural peptide antibiotics of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Localization of human neutrophil peptide (HNP) and its messenger RNA in neutrophil series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil granules: a library of innate immunity proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of neutrophil granule proteins in orchestrating inflammation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Defensin-rich dense granules of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Defensin-rich granules of human neutrophils: characterization of secretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The subcellular localization of defensins and myeloperoxidase in human neutrophils: immunocytochemical evidence for azurophil granule heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prodefensins are matrix proteins of specific granules in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Subcellular fractionation of human neutrophils and analysis of subcellular markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subcellular fractionation of human neutrophils on Percoll density gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. The vacuolar anti-Pseudomonal activity of neutrophil primary granule peptidyl-arginine deiminase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Human Defensin NP-1 with Bacterial Membranes

Abstract

Human Neutrophil Peptide-1 (HNP-1), a critical component of the innate immune system, exhibits broad-spectrum antimicrobial activity against a variety of pathogens. This technical guide provides an in-depth exploration of the multifaceted mechanisms governing the interaction of HNP-1 with bacterial membranes. Moving beyond a simplistic model of membrane disruption, we delve into the nuanced interplay of electrostatic interactions, specific lipid targeting, and the induction of structural changes that collectively contribute to its bactericidal effects. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to investigate these complex interactions. We will explore the pivotal role of the cell wall precursor Lipid II in the activity of HNP-1 against Gram-positive bacteria, the sequential permeabilization of membranes in Gram-negative bacteria, and the experimental methodologies to probe these phenomena.

Introduction: Human Defensin NP-1 - A Key Effector of Innate Immunity

Human Neutrophil Peptide-1 (HNP-1), also known as human alpha-defensin 1 (DEFA1), is a small, cationic, cysteine-rich peptide stored in the azurophilic granules of neutrophils[1]. Upon encountering microbial invaders, neutrophils release HNP-1, which acts as a potent antimicrobial agent against a wide array of bacteria, fungi, and enveloped viruses[2]. Its structure, characterized by a triple-stranded β-sheet stabilized by three intramolecular disulfide bonds, is crucial for its activity. While initially thought to act solely through nonspecific membrane permeabilization, a growing body of evidence reveals a more sophisticated mechanism of action that involves specific interactions with key molecules in the bacterial cell envelope.

The Dual-Pronged Attack: Mechanisms of HNP-1 Interaction with Bacterial Membranes

The antimicrobial activity of HNP-1 is not a monolithic process. Instead, it employs a multifaceted strategy that differs significantly between Gram-positive and Gram-negative bacteria. This divergence is primarily dictated by the distinct architecture of their respective cell envelopes.

Targeting the Achilles' Heel of Gram-Positive Bacteria: The Lipid II Interaction

A paradigm-shifting discovery in understanding HNP-1's mechanism was the identification of its interaction with Lipid II, an essential precursor for peptidoglycan biosynthesis[3][4][5]. This interaction represents a significant departure from the model of non-specific membrane disruption and highlights a targeted inhibition of cell wall synthesis.

2.1.1. The Central Role of Lipid II

Lipid II is a lipid-linked precursor molecule that carries the disaccharide-pentapeptide building block of peptidoglycan across the cytoplasmic membrane to the site of cell wall assembly. Its availability is critical for the integrity of the bacterial cell wall, making it an attractive target for antimicrobial agents[3][5].

2.1.2. HNP-1's Affinity for Lipid II

Surface plasmon resonance (SPR) studies have provided quantitative evidence of the direct binding between HNP-1 and Lipid II. These experiments have demonstrated that the biologically active L-enantiomer of HNP-1 binds to Lipid II with a significantly higher affinity than its inactive D-enantiomer, with a dissociation constant (Kd) in the micromolar range[3]. This stereospecific interaction underscores the targeted nature of this binding.

Table 1: Binding Affinity of HNP-1 Enantiomers to Lipid II [3]

| HNP-1 Enantiomer | Dissociation Constant (Kd) (M) |

| L-HNP-1 | 2.19 x 10⁻⁶ |

| D-HNP-1 | 1.08 x 10⁻⁵ |

Data obtained from Surface Plasmon Resonance (SPR) analysis.

2.1.3. Consequence of the HNP-1-Lipid II Interaction

The binding of HNP-1 to Lipid II is not a passive event. It is believed to sequester Lipid II, preventing its incorporation into the growing peptidoglycan chain. This disruption of cell wall synthesis leads to a weakening of the cell wall, ultimately resulting in cell lysis[6]. This mechanism is particularly effective against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer where Lipid II is more accessible[6]. Furthermore, studies have shown that reducing the levels of Lipid II in the bacterial membrane significantly diminishes the bactericidal activity of HNP-1, further cementing the functional importance of this interaction[3][5]. Beyond Lipid II, HNP-1 also interacts with other components of the Gram-positive cell wall, such as peptidoglycan and wall teichoic acid, which can promote bacterial aggregation and biofilm formation under certain conditions[6][7].

A Stepwise Breach of Gram-Negative Defenses

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. HNP-1 overcomes this defense through a sequential process of membrane permeabilization.

2.2.1. Initial Electrostatic Attraction and Outer Membrane Permeabilization

The initial interaction between the cationic HNP-1 and the anionic lipopolysaccharide (LPS) layer of the Gram-negative outer membrane is driven by electrostatic forces. This binding disrupts the integrity of the outer membrane, allowing HNP-1 to traverse this initial barrier. This permeabilization can be experimentally observed using fluorescent probes like N-phenyl-1-naphthylamine (NPN)[1][8].

2.2.2. Inner Membrane Disruption and Pore Formation

Following its transit across the outer membrane, HNP-1 interacts with the inner cytoplasmic membrane. Here, it is proposed to form pores, leading to the dissipation of the membrane potential, leakage of intracellular contents, and ultimately, cell death. Solid-state NMR studies support a "dimer pore" model, where HNP-1 dimers assemble to form a channel with a polar interior and a hydrophobic exterior that interfaces with the lipid bilayer[9]. This pore formation is a concentration-dependent process, with dimerization being a key step[9].

Visualizing the Interaction: A Conceptual Workflow

To better understand the sequence of events in HNP-1's interaction with bacterial membranes, the following logical flow can be considered:

Figure 1. Conceptual workflow of HNP-1 interaction with bacterial membranes.

Experimental Protocols for Studying HNP-1-Membrane Interactions

A thorough understanding of HNP-1's mechanism of action relies on robust experimental methodologies. The following section provides detailed, step-by-step protocols for key assays used to investigate these interactions.

Preparation of Model Membranes: Large Unilamellar Vesicles (LUVs)

LUVs are widely used as model systems to mimic bacterial membranes, allowing for controlled studies of peptide-lipid interactions.

Rationale for Lipid Composition:

The choice of lipid composition is critical for creating biologically relevant model membranes.

-

Gram-Negative Mimic: A common composition is a mixture of zwitterionic phosphatidylethanolamine (PE) and anionic phosphatidylglycerol (PG), often in a 3:1 or 4:1 molar ratio, to replicate the charge characteristics of the inner membrane.

-

Gram-Positive Mimic: Gram-positive bacterial membranes are typically richer in anionic lipids. Therefore, a higher proportion of PG, or a mixture of PG and cardiolipin (CL), is often used. For example, a 1:1 mixture of POPC (zwitterionic) and POPG (anionic) can be used to study the effect of negative surface charge[7].

Protocol for LUV Preparation by Extrusion:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired lipids in chloroform or a chloroform:methanol (2:1, v/v) mixture.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size distribution.

-

The resulting LUV suspension can be stored at 4°C.

-

Membrane Permeabilization Assays

4.2.1. Outer Membrane Permeabilization: N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay utilizes the fluorescent probe NPN, which exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a lipid membrane.

Protocol:

-

Grow the Gram-negative bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with 5 mM HEPES buffer (pH 7.2).

-

Resuspend the cells in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.

-

Add NPN to a final concentration of 10 µM and allow it to equilibrate with the cells for 3 minutes.

-

Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Add varying concentrations of HNP-1 to the cell suspension.

-

Immediately record the increase in fluorescence over time until a plateau is reached.

-

The percentage of NPN uptake can be calculated relative to a positive control (e.g., polymyxin B) that causes complete outer membrane disruption.

4.2.2. Inner Membrane Permeabilization: o-Nitrophenyl-β-D-galactopyranoside (ONPG) Assay

This assay is suitable for bacterial strains that express cytoplasmic β-galactosidase but lack the lactose permease (LacY), such as E. coli ML-35.

Protocol:

-

Grow the E. coli ML-35 strain to mid-log phase.

-

Harvest and wash the cells as described for the NPN assay.

-

Resuspend the cells in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) containing 1.5 mM ONPG.

-

Add varying concentrations of HNP-1 to the cell suspension.

-

Monitor the hydrolysis of ONPG to o-nitrophenol by measuring the absorbance at 420 nm over time.

-

The rate of increase in absorbance is proportional to the degree of inner membrane permeabilization.

Vesicle Leakage Assay: Calcein Leakage

This assay measures the release of a self-quenching fluorescent dye, calcein, from the lumen of LUVs upon membrane disruption.

Protocol:

-

Prepare LUVs as described in section 4.1, but use a buffer containing 50-70 mM calcein for hydration.

-

Separate the calcein-loaded LUVs from the unencapsulated dye by size-exclusion chromatography using a Sephadex G-50 column.

-

Dilute the purified LUV suspension in an iso-osmotic buffer to a final lipid concentration of 20-50 µM.

-

Measure the baseline fluorescence of the LUV suspension (Excitation: 495 nm, Emission: 515 nm).

-

Add varying concentrations of HNP-1 to the LUV suspension.

-

Record the increase in fluorescence over time.

-

At the end of the experiment, add Triton X-100 (0.1% final concentration) to completely lyse the vesicles and obtain the maximum fluorescence signal.

-

The percentage of leakage is calculated as: % Leakage = [(F - F₀) / (F_max - F₀)] * 100, where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after Triton X-100 addition.

Quantifying Binding Interactions: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the binding kinetics and affinity of HNP-1 to immobilized lipids or Lipid II.

General Workflow for SPR Analysis of HNP-1 Binding:

Figure 2. General workflow for Surface Plasmon Resonance (SPR) analysis.

Future Directions and Therapeutic Implications

The detailed understanding of HNP-1's interaction with bacterial membranes opens up new avenues for the development of novel antimicrobial therapeutics. By dissecting the specific molecular interactions, it may be possible to design synthetic peptides with enhanced activity, improved selectivity, and reduced susceptibility to bacterial resistance mechanisms. For instance, molecules that mimic the Lipid II binding domain of HNP-1 could be developed as potent inhibitors of cell wall synthesis. Furthermore, a deeper comprehension of the mechanisms of membrane permeabilization could inform the design of peptides that are more effective against multidrug-resistant Gram-negative pathogens.

Conclusion

The interaction of Human Defensin NP-1 with bacterial membranes is a sophisticated and multifaceted process that extends far beyond simple membrane lysis. Its ability to specifically target essential molecules like Lipid II in Gram-positive bacteria, coupled with its capacity to sequentially breach the formidable defenses of Gram-negative bacteria, underscores its importance as a key component of the innate immune system. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of these interactions, paving the way for the development of next-generation antimicrobial agents.

References

-

de Leeuw, E., et al. (2010). Functional interaction of human neutrophil peptide-1 with the cell wall precursor lipid II. FEBS Letters, 584(9), 1837-1842. [Link]

-

Wiedemann, I., et al. (2010). Functional interaction of human neutrophil peptide-1 with the cell wall precursor lipid II. UniProt. [Link]

-

Wiedemann, I., et al. (2010). Functional interaction of human neutrophil peptide-1 with the cell wall precursor lipid II. PubMed. [Link]

-

Mani, R., et al. (2006). The Membrane-Bound Structure and Topology of a Human α-Defensin Indicate a Dimer Pore Mechanism for Membrane Disruption. Biochemistry, 45(27), 8339-8349. [Link]

-

Zou, G., et al. (2022). HNP-1: From Structure to Application Thanks to Multifaceted Functions. MDPI. [Link]

-

Zou, G., et al. (2022). HNP-1: From Structure to Application Thanks to Multifaceted Functions. PMC. [Link]

-

Ericksen, B., et al. (2005). Antibacterial Activity and Specificity of the Six Human α-Defensins. Antimicrobial Agents and Chemotherapy, 49(1), 269-275. [Link]

-

Varkey, J., & Nagaraj, R. (2005). Antibacterial Activity of Human Neutrophil Defensin HNP-1 Analogs without Cysteines. Antimicrobial Agents and Chemotherapy, 49(11), 4593-4599. [Link]

-

Wang, Y., et al. (2021). Evaluation of the Binding Mechanism of Human Defensin 5 in a Bacterial Membrane: A Simulation Study. MDPI. [Link]

-

de Breij, A., et al. (2018). Human neutrophil α-defensin HNP1 interacts with bacterial cell wall components to promote biofilm formation by Staphylococcus aureus. PMC. [Link]

-

Domínguez-García, V., et al. (2022). In vitro activity of human defensins HNP-1 and hBD-3 against multidrug-resistant ESKAPE Gram-negatives of clinical origin and selected peptidoglycan recycling-defective mutants. Microbiology Spectrum, 10(2), e02549-21. [Link]

-

Park, Y., et al. (2019). Conjugation of Cell-Penetrating Peptides to Antimicrobial Peptides Enhances Antibacterial Activity. ACS Infectious Diseases, 5(10), 1736-1745. [Link]

-

Abreu, S., et al. (2012). Lipid composition is a determinant for human defensin HNP1 selectivity. Biopolymers, 98(5), 387-395. [Link]

-

Clifton, L. A., et al. (2017). Bacterial cell membrane models: choosing the lipid composition. PMC. [Link]

-

Hancock Lab. Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab Website. [Link]

-

Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). PMC. [Link]

-

Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. (2020). PMC. [Link]

-

Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237. [Link]

-

Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. (2014). NIH. [Link]

Sources

- 1. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Human Neutrophil Defensin HNP-1 Analogs without Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Human neutrophil α-defensin HNP1 interacts with bacterial cell wall components to promote biofilm formation by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Interaction of Human Neutrophil Peptide-1 with the cell wall precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HNP-1: From Structure to Application Thanks to Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

HNP-1 in Host Defense Against Fungal Pathogens: A Technical Guide

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Human Neutrophil Peptide-1 (HNP-1), an

This guide provides a rigorous technical analysis of HNP-1’s antifungal mechanics, focusing on Candida, Cryptococcus, and Aspergillus species. It details the causality behind its efficacy, addresses the critical challenge of salt sensitivity in experimental design, and provides self-validating protocols for quantifying its activity.

Molecular Mechanism of Action

HNP-1 does not rely on a single "lock-and-key" interaction. Its fungicidal activity is a cascade event initiated by electrostatic attraction and culminated by mitochondrial collapse.

The "Punch and Poison" Hypothesis

-

Membrane Binding & Permeabilization: HNP-1 is cationic and amphipathic. It binds to the negatively charged fungal cell wall (mannoproteins and chitin). Upon reaching the plasma membrane, it induces non-lytic ATP efflux . Unlike bacterial lysis, the fungal membrane remains physically intact but functionally compromised, allowing the peptide to translocate intracellularly.

-

Intracellular Targeting (The "Poison"): Once inside, HNP-1 targets the mitochondria. It disrupts the mitochondrial membrane potential (

), leading to the release of Cytochrome C. -

ROS Generation & Apoptosis: The mitochondrial dysfunction triggers a massive accumulation of Reactive Oxygen Species (ROS). This oxidative stress overwhelms the fungal antioxidant defenses (catalase/SOD), causing DNA fragmentation and apoptotic cell death.

Mechanism Visualization

The following diagram illustrates the dual-phase killing mechanism of HNP-1.

Figure 1: The dual-phase antifungal mechanism of HNP-1, progressing from surface interaction to mitochondrial-mediated apoptosis.

Spectrum of Activity & Quantitative Data[1][2][3]

HNP-1 exhibits broad-spectrum activity, but its potency is heavily influenced by the fungal capsule and cell wall architecture. The table below synthesizes MIC (Minimum Inhibitory Concentration) data, highlighting the protective role of the Cryptococcus capsule.

| Pathogen | Strain Characteristics | HNP-1 MIC (µg/mL) | Mechanism Note |

| C.[1][2] neoformans | Encapsulated (Wild Type) | 3.75 – 15.0 | Capsule impedes peptide penetration. |

| C. neoformans | Acapsular Mutant ( | 0.93 – 1.88 | Direct membrane access increases potency 4-8x. |

| C. albicans | Fluconazole-Sensitive | 1.0 – 5.0 | Rapid ATP efflux observed. |

| C. albicans | Ras-deletion Mutant | > 10.0 | Increased catalase activity confers resistance to ROS. |

| A. fumigatus | Hyphal Form | 2.0 – 10.0 | Effective against germinating conidia and hyphae. |

Critical Insight: The capsule of C. neoformans acts as a "sponge," sequestering HNP-1 and preventing it from reaching the cell membrane. Acapsular mutants are significantly more susceptible, validating the cell surface as the primary checkpoint for efficacy.

Experimental Methodologies (Self-Validating Protocols)

Standard clinical protocols (CLSI M27-A3) using RPMI media often yield false negatives for HNP-1 due to salt sensitivity. High ionic strength (

Optimized HNP-1 Susceptibility Assay

Objective: Determine the true antifungal activity of HNP-1 by controlling ionic conditions.

Reagents:

-

HNP-1 Stock: 100 µg/mL in 0.01% Acetic Acid (prevents aggregation).

-

Assay Buffer (Critical): 10 mM Sodium Phosphate Buffer (NaPB), pH 7.4. Do NOT use RPMI or PBS.

-

Media: Sabouraud Dextrose Agar (SDA) for CFU counting.

Protocol Workflow:

-

Inoculum Preparation:

-

Grow C. albicans or C. neoformans to mid-log phase.

-

Wash cells

with 10 mM NaPB to remove culture media salts. -

Adjust density to

cells/mL in 10 mM NaPB. Note: Lower inoculum (

-

-

Peptide Challenge:

-

In a 96-well polypropylene plate (low binding), mix 90 µL of fungal suspension with 10 µL of HNP-1 (serial dilutions).

-

Incubate for 2 hours at 37°C .

-

-

Recovery & Readout:

-

After 2 hours, add 100 µL of

concentrated Sabouraud Dextrose Broth (to restore nutrients and stop peptide action via salt). -

Incubate for an additional 24 hours (turbidity read) OR plate aliquots immediately for CFU counts (Time-Kill).

-

Protocol Logic & Validation

The following diagram outlines the decision logic for this assay, ensuring valid results.

Figure 2: Optimized workflow for HNP-1 susceptibility testing, emphasizing the salt-wash step to prevent false resistance.

Therapeutic Synergy & Engineering

Synergy with Azoles

HNP-1 demonstrates synergy with fluconazole, particularly against Cryptococcus neoformans.

-

Mechanism: HNP-1 permeabilizes the membrane, facilitating the entry of fluconazole. This bypasses the need for high drug concentrations, potentially reversing resistance in strains with upregulated efflux pumps.

-

Data: Sub-inhibitory concentrations of HNP-1 (

MIC) combined with Fluconazole (

Engineering for Stability

To translate HNP-1 into a therapeutic, two main hurdles must be overcome: Salt Sensitivity and Proteolytic Degradation .

-

Salt-Resistance: Replacing Tryptophan/Histidine residues with bulky amino acids like

-naphthylalanine can preserve activity in physiological saline. -

Cyclization: Engineering "theta-defensins" (macrocyclic) significantly increases serum stability compared to the linear/open HNP-1 structure.

References

-

Alcouloumre, M. S., et al. (1993). Fungicidal properties of defensin NP-1 and activity against Cryptococcus neoformans in vitro.[1][2] Journal of Clinical Microbiology. Link

-

Edgerton, M., et al. (2000). Salivary histatin 5 and human neutrophil defensin 1 kill Candida albicans via shared pathways. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7] Link

-

Vylkova, S., et al. (2007). The fungal pathogen Candida albicans autoinduces hyphal morphogenesis by raising extracellular pH. Eukaryotic Cell. (Context on pH/Salt stress). Link

-

Luo, G., et al. (2025). Human Neutrophil Peptide-1 (HNP-1): From Structure to Application Thanks to Multifaceted Functions. International Journal of Molecular Sciences. Link

-

Ganz, T. (2003). Defensins: antimicrobial peptides of innate immunity. Nature Reviews Immunology. Link

Sources

- 1. Fungicidal properties of defensin NP-1 and activity against Cryptococcus neoformans in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antifungal activity of eumelanin-inspired indoylenepheyleneethynylene against Cryptococcus neoformans [frontiersin.org]

- 3. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synergistic effects of dioscin and amphotericin B against Candida albicans: a promising strategy for antifungal therapy [frontiersin.org]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Validated Protocol for High-Purity Purification of Recombinant Human Neutrophil Peptide 1 (HNP-1) from E. coli

Abstract

Human Neutrophil Peptide 1 (HNP-1), an alpha-defensin, is a critical effector of the innate immune system with potent antimicrobial and immunomodulatory properties.[1][2] Its potential as a therapeutic agent is significant, but its production is hampered by low yields from natural sources.[3][4] This document provides a comprehensive, field-tested protocol for the expression and purification of recombinant HNP-1 in Escherichia coli. We detail a robust strategy that begins with the expression of an insoluble fusion protein, a deliberate choice to circumvent the peptide's potential toxicity to the host and facilitate initial isolation. The subsequent protocol outlines denaturing affinity chromatography, chemical cleavage, a critical oxidative refolding step to ensure correct disulfide bond formation, and two orthogonal polishing chromatography steps. Each stage is designed to be self-validating, with clear quality control checkpoints to ensure the final product is of high purity, correctly folded, and biologically active.

Introduction: The Rationale for Recombinant HNP-1 Production

Human alpha-defensins are small, cationic, and structurally defined by a characteristic β-sheet motif stabilized by three intramolecular disulfide bonds.[3] HNP-1, first isolated from the azurophilic granules of neutrophils, exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses.[1][2] However, the challenges of mass production have historically limited its clinical and research applications.[4][5]

Recombinant expression in E. coli offers a scalable and cost-effective alternative.[6] The primary challenges in this system are:

-

Host Cell Toxicity: The membrane-disrupting nature of defensins can be lethal to the bacterial host.

-

Proteolytic Degradation: Small peptides are often susceptible to rapid degradation by host proteases.

-

Correct Folding: The formation of the three specific disulfide bonds (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5) is essential for biological activity.

To overcome these hurdles, this protocol employs a fusion-protein strategy, expressing HNP-1 linked to a larger partner protein. This approach sequesters the defensin in insoluble, inactive aggregates known as inclusion bodies, effectively protecting both the host and the peptide.[6] The subsequent purification workflow is a multi-step process designed to isolate, refold, and polish the mature, active HNP-1 peptide.

Overall Purification Workflow

The purification strategy is a sequential process designed to remove contaminants based on distinct physicochemical properties at each stage. The workflow ensures the isolation of a homogenous and active final product.

Diagram 1: High-level workflow for recombinant HNP-1 purification.

Detailed Protocols and Methodologies

Phase 1: Expression and Inclusion Body Isolation

Principle of Causality: The HNP-1 gene is cloned into an expression vector (e.g., pET series) fused to a partner that promotes high-level expression and inclusion body formation, such as the TrpLE leader peptide, and includes an N-terminal Hexa-histidine (6xHis) tag for affinity purification.[6][7] A methionine residue is engineered between the fusion partner and HNP-1 to serve as a specific cleavage site for cyanogen bromide (CNBr).[7] Induction with IPTG triggers massive overexpression, forcing the fusion protein into insoluble aggregates.

Protocol:

-

Transform E. coli BL21(DE3) cells with the expression vector.

-

Inoculate 1 L of LB medium (with appropriate antibiotic) with a starter culture and grow at 37°C with shaking (220 rpm) to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue incubation for 4-5 hours at 37°C.

-

Harvest cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of Lysis Buffer (see Table 1).

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30s ON, 30s OFF).

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

-

Wash the inclusion body pellet twice by resuspending in Wash Buffer and repeating centrifugation. This removes soluble host proteins and membrane fragments.

-

Store the final inclusion body pellet at -80°C until further use.

Phase 2: Purification Under Denaturing Conditions and Refolding

3.2.1. Solubilization and IMAC Purification

Principle of Causality: Inclusion bodies are solubilized using a strong denaturant (Guanidine-HCl) which unfolds the protein completely.[7] The 6xHis tag on the denatured fusion protein specifically binds to the immobilized Ni²⁺ ions on the IMAC resin, allowing for the separation of the target protein from the majority of contaminating bacterial proteins that lack this tag.[8]

Protocol:

-

Solubilize the inclusion body pellet in 20 mL of IMAC Binding Buffer. Ensure complete solubilization by stirring for 1-2 hours at room temperature.

-

Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes.

-

Equilibrate a Ni-NTA affinity column (5 mL bed volume) with 10 column volumes (CV) of IMAC Binding Buffer.

-

Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

-

Wash the column with 10 CV of IMAC Binding Buffer to remove non-specifically bound proteins.

-

Wash the column with 10 CV of IMAC Wash Buffer to remove weakly bound contaminants.

-

Elute the His-TrpLE-HNP-1 fusion protein with 5 CV of IMAC Elution Buffer.

-

QC Checkpoint: Analyze all fractions (flow-through, washes, elution) by SDS-PAGE to confirm capture and elution of the target protein (a distinct band at the expected molecular weight).

3.2.2. Chemical Cleavage with Cyanogen Bromide (CNBr)

Principle of Causality: CNBr specifically cleaves the peptide bond C-terminal to methionine residues.[7] By engineering a unique methionine at the junction of the fusion tag and HNP-1, the defensin peptide can be selectively released. The reaction is performed in a strong acid (formic acid) to keep the proteins denatured and accessible.

Protocol:

-

Buffer exchange the eluted protein into 70% Formic Acid using dialysis or a desalting column.

-

Adjust the protein concentration to approximately 2-5 mg/mL.

-

Add CNBr crystals to achieve a 100-fold molar excess over the methionine residues. (CAUTION: CNBr is highly toxic. Perform all steps in a certified chemical fume hood with appropriate personal protective equipment).

-

Incubate the reaction in the dark, at room temperature, for 18-24 hours with gentle stirring.

-

Stop the reaction by diluting the mixture 10-fold with deionized water and remove the reagents by lyophilization.

3.2.3. Oxidative Refolding

Principle of Causality: Correctly folding HNP-1 requires the formation of three specific disulfide bonds from its six cysteine residues. This is achieved by slowly diluting the denatured, reduced peptide into a refolding buffer with a controlled redox potential.[9] The glutathione system (a mixture of reduced GSH and oxidized GSSG) acts as a redox shuffling agent, catalyzing the formation and isomerization of disulfide bonds until the thermodynamically most stable (native) conformation is achieved.[6]

Diagram 2: The process of oxidative refolding for HNP-1.

Protocol:

-

Resuspend the lyophilized, cleaved peptide in a small volume of Solubilization Buffer (see Table 1).

-

Prepare the Refolding Buffer and cool to 4°C.

-

Add the denatured peptide solution drop-wise into the vigorously stirring Refolding Buffer over 4-6 hours, to a final protein concentration of 0.05-0.1 mg/mL.

-

Allow the refolding reaction to proceed for 24-48 hours at 4°C with gentle stirring.

-

Acidify the solution to pH < 4.0 with trifluoroacetic acid (TFA) to quench the refolding reaction and prepare for the next step.

-

Concentrate the refolded HNP-1 and remove salts using a solid-phase extraction (SPE) C18 cartridge.

Phase 3: High-Resolution Polishing Chromatography

3.3.1. Cation Exchange Chromatography (CIEX)

Principle of Causality: HNP-1 is a highly cationic peptide (pI > 9.0).[10] At a neutral or slightly acidic pH, it carries a strong positive charge and will bind tightly to a negatively charged cation exchange resin. This step is excellent for removing the acidic TrpLE fusion partner, any remaining uncleaved fusion protein (which has a lower pI), and other acidic or neutral contaminants.[11] Elution is achieved by increasing the ionic strength of the buffer with a salt gradient.

Protocol:

-

Equilibrate a strong cation exchange column (e.g., SP Sepharose) with CIEX Buffer A.

-

Load the concentrated, acidified sample from the refolding step.

-

Wash the column with 5 CV of CIEX Buffer A.

-

Elute the bound peptides using a linear gradient from 0-100% CIEX Buffer B over 20 CV.

-

QC Checkpoint: Collect fractions and analyze by RP-HPLC and/or Acid-Urea PAGE (AU-PAGE) to identify fractions containing HNP-1. Pool the purest fractions.

3.3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Causality: RP-HPLC separates molecules based on their hydrophobicity.[12][13] The peptide binds to a hydrophobic stationary phase (e.g., C18) in a polar mobile phase (water with TFA). Elution is accomplished by increasing the concentration of an organic solvent (acetonitrile), which disrupts the hydrophobic interactions.[14][15] This high-resolution technique is ideal for separating correctly folded HNP-1 from misfolded isomers, small peptide fragments, and other closely related impurities, yielding a product of very high purity (>98%).

Protocol:

-

Equilibrate a preparative C18 RP-HPLC column with 95% HPLC Buffer A / 5% HPLC Buffer B.

-

Load the pooled fractions from the CIEX step.

-

Elute the peptide with a shallow linear gradient, for example, 5-45% HPLC Buffer B over 40 minutes, at a flow rate of 5 mL/min. Monitor the elution profile at 214 nm and 280 nm.

-

QC Checkpoint: Collect the major peak corresponding to HNP-1. Analyze a small aliquot by analytical RP-HPLC to confirm purity.

-

Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Buffer and Data Tables

Table 1: Buffer Compositions

| Buffer Name | Components | pH | Purpose |

|---|---|---|---|

| Lysis Buffer | 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA | 8.0 | Cell resuspension and initial lysis |

| Wash Buffer | Lysis Buffer + 1% Triton X-100 | 8.0 | Washing inclusion bodies |

| IMAC Binding | 20 mM Tris-HCl, 500 mM NaCl, 6 M GdnHCl, 5 mM Imidazole | 7.9 | Solubilization and binding to Ni-NTA |

| IMAC Wash | 20 mM Tris-HCl, 500 mM NaCl, 6 M GdnHCl, 20 mM Imidazole | 7.9 | Removing weakly bound proteins |

| IMAC Elution | 20 mM Tris-HCl, 500 mM NaCl, 6 M GdnHCl, 250 mM Imidazole | 7.9 | Eluting the His-tagged protein |

| Solubilization | 6 M GdnHCl, 50 mM Tris-HCl, 10 mM DTT | 8.0 | Denaturing peptide for refolding |

| Refolding Buffer | 100 mM Tris-HCl, 500 mM L-Arginine, 1 mM EDTA, 3 mM GSH, 0.3 mM GSSG | 8.2 | Catalyzing correct disulfide bonds |

| CIEX Buffer A | 20 mM Sodium Phosphate | 7.0 | Cation exchange binding |

| CIEX Buffer B | 20 mM Sodium Phosphate, 1 M NaCl | 7.0 | Cation exchange elution |

| HPLC Buffer A | 0.1% TFA in Deionized Water | ~2.0 | RP-HPLC polar mobile phase |

| HPLC Buffer B | 0.1% TFA in Acetonitrile | ~2.0 | RP-HPLC non-polar mobile phase |

Table 2: Purification Summary and Expected Outcomes

| Stage | Principle | Key Objective | Expected Purity |

|---|---|---|---|

| Inclusion Body | Differential Centrifugation | Isolate insoluble fusion protein | <10% |

| IMAC | Affinity Chromatography | Capture His-tagged fusion protein | 50-70% |

| CIEX | Ion Exchange Chromatography | Remove fusion tag and acidic impurities | 80-90% |

| RP-HPLC | Reversed-Phase Chromatography | Separate isomers and achieve final purity | >98% |

Final Product Validation

A truly validated protocol requires rigorous confirmation of the final product's identity, purity, and activity.

-

Identity and Purity Confirmation:

-

Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the molecular mass of the purified peptide. The observed mass should match the theoretical average mass of HNP-1 (approx. 3442.9 Da).[16]

-

Analytical RP-HPLC: Inject a small amount of the final product onto an analytical C18 column. The chromatogram should show a single, sharp peak, indicating high purity.

-

Acid-Urea Polyacrylamide Gel Electrophoresis (AU-PAGE): This technique is superior to SDS-PAGE for separating small, highly cationic peptides and can resolve different folding isomers.

-

-

Functional Validation:

-

Antimicrobial Assay: The biological activity of the purified HNP-1 must be confirmed. This is typically done using a liquid broth microdilution assay or a radial diffusion assay against a sensitive bacterial strain (e.g., E. coli ML-35). The Minimum Inhibitory Concentration (MIC) should be determined and compared to literature values.

-

Conclusion

The protocol described herein provides a reliable and scalable method for producing high-purity, biologically active recombinant Human Defensin NP-1. By strategically utilizing inclusion body formation, a multi-step, orthogonal purification cascade, and a carefully controlled refolding process, this workflow overcomes the inherent challenges of recombinant defensin production. The integrated QC checkpoints ensure a self-validating system, delivering a final product suitable for advanced research and preclinical development.

References

-

He, M., et al. (2022). Recombinant HNP-1 Produced by Escherichia coli Triggers Bacterial Apoptosis and Exhibits Antibacterial Activity against Drug-Resistant Bacteria. Microbiology Spectrum. Available at: [Link]

-

He, M., et al. (2022). Recombinant HNP-1 Produced by Escherichia coli Triggers Bacterial Apoptosis and Exhibits Antibacterial Activity against Drug-Resistant Bacteria. PMC - PubMed Central. Available at: [Link]

-

Bio-Rad Antibodies. Recombinant Human Defensin Alpha 1. Bio-Rad. Available at: [Link]

-

Eurogentec. HNP-1, a-Defensin-1, Human Neutrophil Peptide-1. Eurogentec. Available at: [Link]

-

He, M., et al. (2022). Recombinant HNP-1 Produced by Escherichia coli Triggers Bacterial Apoptosis and Exhibits Antibacterial Activity against Drug-Resistant Bacteria. PubMed. Available at: [Link]

-

Sarabia-Sánchez, M.A., et al. (2020). Expression and Purification of the VpDef Defensin in Escherichia coli using the Small Metal-Binding Proteins CusF3H+ and SmbP. Bentham Science. Available at: [Link]

-

Castañeda, O., et al. (2014). Expression and Purification of Recombinant α-Defensins and α-Defensin Precursors in Escherichia coli. Springer Nature Experiments. Available at: [Link]

-

Xu, Y., et al. (2023). HNP-1: From Structure to Application Thanks to Multifaceted Functions. MDPI. Available at: [Link]

-

Edwards, R.L., et al. (2011). A Comprehensive Defensin Assay for Saliva. PMC - NIH. Available at: [Link]

-

Wu, Z., et al. (2003). Expression and purification of recombinant human alpha-defensins in Escherichia coli. Protein Expression and Purification. Available at: [Link]

-

Sarabia-Sánchez, M.A., et al. (2021). Expression and Purification of the VpDef Defensin in Escherichia coli using the Small Metal-Binding Proteins CusF3H+ and SmbP. Bentham Science Publishers. Available at: [Link]

-

Wouters, J., et al. (2021). Mass Spectrometry Imaging Reveals Neutrophil Defensins as Additional Biomarkers for Anti-PD-(L)1 Immunotherapy Response in NSCLC Patients. PMC - NIH. Available at: [Link]

-

Wang, A., et al. (2012). Production of bioactive human alpha-defensin 5 in Pichia pastoris. ResearchGate. Available at: [Link]

-

Wei, L., et al. (2018). A Simplified Derivative of Human Defensin 5 with Potent and Efficient Activity against Multidrug-Resistant Acinetobacter baumannii. NIH. Available at: [Link]

-

Bio-Works. Purification of peptides by cation exchange chromatography. Bio-Works. Available at: [Link]

-

Mexpect, J., et al. (2021). Identification and Mitigation of Defensins in the Immunopurification of Peptide MHC-I Antigens from Lung Tissue. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Mant, C.T., & Hodges, R.S. (2007). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. Available at: [Link]

-

De Bernardez Clark, E. (1998). Refolding of recombinant proteins. Current Opinion in Biotechnology. Available at: [Link]

-

Klüver, E., et al. (2016). Human Defensins: Potential Tools for Clinical Applications. MDPI. Available at: [Link]

-

Leinco Technologies. Anti-Human Alpha Defensin-5 (HD5) – Purified. Leinco Technologies. Available at: [Link]

-

Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]

-

van Wetering, S., et al. (2000). Expression of human alpha-defensin 5 (HD5) mRNA in nasal and bronchial epithelial cells. Journal of Allergy and Clinical Immunology. Available at: [Link]

-

Conlon, J.M. (2011). Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate. Available at: [Link]

-

Hou, J., et al. (2021). Soluble expression and purification of human β-defensin DEFB136 in Escherichia coli and identification of its bioactivity. PubMed. Available at: [Link]

- Rathore, A.S., & Jain, S. (2015). Process for high efficiency refolding of recombinant proteins. Google Patents.

-

Szyk, A., et al. (2006). Crystal structure of human defensin-5. RCSB PDB. Available at: [Link]

-

Mexpect, J., et al. (2021). Identification and Mitigation of Defensins in the Immunopurification of Peptide MHC-I Antigens from Lung Tissue. American Chemical Society. Available at: [Link]

-

Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]

-

Wang, H.X., & Ng, T.B. (2002). Concurrent purification of two defense proteins from French bean seeds: a defensin-like antifungal peptide and a hemagglutinin. PubMed. Available at: [Link]

-

Zhu, Y., et al. (2021). A Chimeric Cationic Peptide Composed of Human β-Defensin 3 and Human β-Defensin 4 Exhibits Improved Antibacterial Activity and Salt Resistance. Frontiers. Available at: [Link]

Sources

- 1. HNP-1, a-Defensin-1, Human Neutrophil Peptide-1 - 0.1 mg [eurogentec.com]

- 2. mdpi.com [mdpi.com]

- 3. Recombinant HNP-1 Produced by Escherichia coli Triggers Bacterial Apoptosis and Exhibits Antibacterial Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recombinant HNP-1 Produced by Escherichia coli Triggers Bacterial Apoptosis and Exhibits Antibacterial Activity against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Expression and purification of recombinant human alpha-defensins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression and Purification of Recombinant α-Defensins and α-Defensin Precursors in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. A Comprehensive Defensin Assay for Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-works.com [bio-works.com]